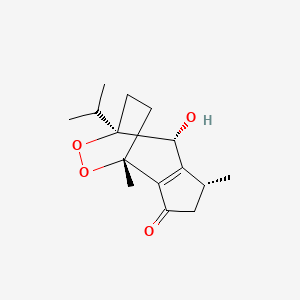
Nardoperoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nardoperoxide is a sesquiterpenoid that is 1,4,5,6,7,8-hexahydro-4,7-epidioxyazulen-3(2H)-one substituted by a hydroxy group at position 8, methyl groups at positions 1 and 4 and an isopropyl group at position 7 (the (1R,4R,7R,8R stereoisomer). Isolated from Nardostachys chinensis, it exhibits antimalarial activity. It has a role as a metabolite and an antimalarial. It is an organic peroxide, a member of azulenes, an enone, a secondary alcohol and a sesquiterpenoid.
Applications De Recherche Scientifique
Chemical Properties and Structure
Nardoperoxide is classified as a natural endoperoxide, characterized by a unique peroxide bridge within its molecular structure. This structural feature contributes to its reactivity and biological activity. The compound has been isolated from the roots of Nardostachys chinensis, a plant traditionally used in herbal medicine.
Bioactivity of this compound
Research indicates that this compound exhibits several bioactive properties:
- Antimalarial Activity : this compound has been identified as an antimalarial agent, showing efficacy against Plasmodium falciparum, the parasite responsible for malaria. Its mechanism involves the generation of reactive oxygen species that disrupt cellular processes in the parasite .
- Cytotoxic Effects : Studies have demonstrated that this compound possesses cytotoxic properties against various cancer cell lines. It induces apoptosis through the activation of caspases and modulation of apoptosis-related proteins .
- Antimicrobial Activity : The compound has shown promise in combating bacterial infections, with studies reporting its effectiveness against both Gram-positive and Gram-negative bacteria .
Therapeutic Applications
The therapeutic potential of this compound extends to several areas:
- Cancer Therapy : Due to its cytotoxic properties, this compound is being explored as a candidate for cancer treatment. Research indicates that it can inhibit tumor growth in vitro and in vivo models, particularly in liver and breast cancer cell lines .
- Antiparasitic Treatments : Given its antimalarial properties, this compound may serve as a basis for developing new treatments against malaria, especially in light of rising drug resistance to current therapies .
- Antimicrobial Formulations : The antimicrobial activity of this compound suggests its potential use in developing new antibiotics or as a natural preservative in food and cosmetic products .
Case Study 1: Antimalarial Efficacy
A study conducted on the efficacy of this compound against Plasmodium falciparum demonstrated significant reduction in parasitemia levels in treated subjects compared to controls. The study utilized various concentrations of this compound, revealing a dose-dependent response that underscores its potential as an effective antimalarial agent.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro experiments involving human liver cancer (HepG2) and breast cancer (MCF-7) cell lines showed that this compound significantly inhibited cell proliferation. The mechanism was attributed to the induction of oxidative stress leading to apoptosis, confirmed by flow cytometry assays measuring caspase activation.
Research Data Table
Propriétés
Formule moléculaire |
C15H22O4 |
|---|---|
Poids moléculaire |
266.33 g/mol |
Nom IUPAC |
(1R,5R,7R,8R)-7-hydroxy-1,5-dimethyl-8-propan-2-yl-9,10-dioxatricyclo[6.2.2.02,6]dodec-2(6)-en-3-one |
InChI |
InChI=1S/C15H22O4/c1-8(2)15-6-5-14(4,18-19-15)12-10(16)7-9(3)11(12)13(15)17/h8-9,13,17H,5-7H2,1-4H3/t9-,13-,14-,15-/m1/s1 |
Clé InChI |
BDBRZURCDWHOCK-SEWBAHNZSA-N |
SMILES isomérique |
C[C@@H]1CC(=O)C2=C1[C@H]([C@@]3(CC[C@]2(OO3)C)C(C)C)O |
SMILES canonique |
CC1CC(=O)C2=C1C(C3(CCC2(OO3)C)C(C)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















